molecular formula C12H11BrN2O2 B8468314 2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]- CAS No. 88045-92-5

2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-

Cat. No. B8468314
Key on ui cas rn: 88045-92-5
M. Wt: 295.13 g/mol
InChI Key: CQNCQEAIZHHVPI-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

was prepared as described in Example 3 from benzyl chloromethyl ether (see Preparation 1a and 1b) (4 mmol) and 5-bromopyrimidin-2-one by allowing the reaction to proceed for 20 hours at room temperature; yield 29% (0.34 g), m.p. 169° C. 1H NMR (CDCl3): δ4.65 (CH2Ph), 5.30 (CH2O), 7.18 (Ph), 7.78 and 8.40 (H-4, H-6, J 4 Hz). IR(KBr): 1670 cm-1 (CO).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Br:11][C:12]1[CH:13]=[N:14][C:15](=[O:18])[NH:16][CH:17]=1>>[CH2:4]([O:3][CH2:2][N:16]1[CH:17]=[C:12]([Br:11])[CH:13]=[N:14][C:15]1=[O:18])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(NC1)=O
Step Three
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCN1C(N=CC(=C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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